Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate
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Overview
Description
Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate is a chemical compound with the molecular formula C14H13N3O2S . It is a member of the thiophene family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science . The compound features a thiophene ring substituted with amino, anilino, and cyano groups, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl cyanoacetate with aniline and elemental sulfur in the presence of a base, followed by cyclization to form the thiophene ring . The reaction conditions often include elevated temperatures and the use of solvents like ethanol or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Substitution: Various nucleophiles like alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity . For instance, the cyano group can participate in hydrogen bonding, while the thiophene ring can engage in π-π stacking interactions . These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 3-amino-5-anilino-4-cyano-2-thiophenecarboxylate can be compared with other thiophene derivatives, such as:
Methyl 4-amino-5-ethyl-3-thiophenecarboxylate: Similar structure but with different substituents, leading to variations in reactivity and applications.
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Another thiophene derivative with distinct functional groups, offering unique properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer a balance of reactivity and stability, making it a valuable compound in various fields .
Properties
CAS No. |
59615-90-6 |
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Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-2-19-14(18)12-11(16)10(8-15)13(20-12)17-9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |
InChI Key |
NITMCUJQKUGVBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
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